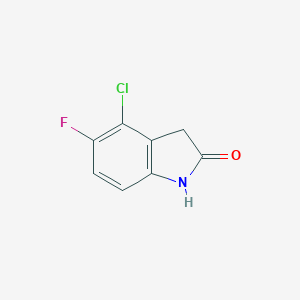

4-Chloro-5-fluoroindolin-2-one

Overview

Description

4-Chloro-5-fluoroindolin-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of halogens like chlorine and fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Chloro-5-fluoroindolin-2-one involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its shorter reaction time and higher yields. The reaction typically uses copper dipyridine dichloride as a catalyst and ethanol as a solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4-chloro-5-fluoroindolin-2-one typically involves various chemical transformations that allow for the introduction of different substituents on the indole ring. The presence of halogen atoms, such as chlorine and fluorine, has been shown to enhance the compound's biological activity. For instance, modifications at the C-4' position of the pyrrole ring significantly influence antitumor activity, with specific configurations yielding lower IC50 values against various cancer cell lines .

Antitumor Activity

Research has demonstrated that this compound derivatives exhibit potent antitumor properties. In vitro studies have shown that certain derivatives can achieve IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cell lines . The structural modifications, particularly at the C-5 position, play a crucial role in enhancing these activities. For example, replacing a fluoro group with a chloro group led to a significant increase in potency against A549 cells .

Inhibition of Enzymatic Activity

Another important application of this compound is its potential as an α-glucosidase inhibitor. This property is particularly relevant for managing diabetes, as α-glucosidase inhibitors prevent carbohydrate digestion and help regulate blood glucose levels . The incorporation of fluorine in oxindole derivatives has been noted to improve metabolic stability and pharmacodynamic effects .

Antitumor Mechanism Studies

A study investigated the mechanism by which indolin-2-one derivatives inhibit tumor growth. The findings indicated that these compounds could inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis . This inhibition was linked to structural features of the compounds that promote binding affinity to the receptor.

Pharmacological Evaluations

In vivo studies have further supported the antitumor efficacy of modified indolin-2-one compounds. For instance, compounds with specific halogen substitutions showed promising results in xenograft models of human tumors in mice . These studies highlight the potential for developing new cancer therapies based on these structural frameworks.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets. The halogen atoms in the compound can enhance its binding affinity to various receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

- 5-Fluoroindoline-2,3-dione

- 4-Chloroindolin-2-one

- 5-Chloroindolin-2-one

Comparison: 4-Chloro-5-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The dual halogenation can enhance its selectivity and potency in various applications .

Biological Activity

4-Chloro-5-fluoroindolin-2-one is a heterocyclic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents. This unique structure enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. This article delves into the biological activities associated with this compound, examining its mechanisms of action, applications, and comparative studies with related compounds.

- Molecular Formula : C₈H₅ClFNO

- Molecular Weight : 185.58 g/mol

- Structure : The compound features a chloro and a fluoro group attached to the indolin-2-one framework, which influences its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The presence of halogen substituents enhances the compound's binding affinity, potentially leading to significant therapeutic effects. Indole derivatives are known for their diverse biological activities, including:

- Antiviral Activity

- Anticancer Activity

- Anti-inflammatory Effects

- Antioxidant Properties

- Antimicrobial Activity

These properties are linked to the compound's ability to modulate biochemical pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities. Below is a summary table highlighting its potential effects:

| Biological Activity | Description |

|---|---|

| Antiviral | Demonstrates potential against viral infections through enzyme inhibition. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis. |

| Anti-inflammatory | Reduces inflammation markers in vitro, suggesting therapeutic applications. |

| Antioxidant | Scavenges free radicals, contributing to cellular protection mechanisms. |

| Antimicrobial | Inhibits growth of bacteria and fungi, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia). These findings suggest that the compound may act by disrupting cell cycle progression and promoting programmed cell death.

- Antiviral Research : Preliminary investigations into the antiviral properties of this compound have indicated activity against specific viral strains, potentially through inhibition of viral replication mechanisms.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines in cultured cells, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Lacks chlorine; simpler structure | Moderate anticancer activity |

| 6-Chloro-5-fluoroindolin-2-one | Different halogen position; similar profile | Anti-inflammatory and anticancer properties |

| 4-Chloroindolin-2-one | Lacks fluorine; simpler structure | Moderate antibacterial activity |

The dual halogenation in this compound enhances its reactivity compared to its analogs, potentially leading to greater selectivity and potency in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoroindolin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of this compound (CAS 103585-71-3) can be adapted from halogenation strategies applied to indolinone derivatives. For example, chlorination/fluorination of precursor indoles or cyclization of substituted anilines may be employed. Key parameters include temperature control (e.g., maintaining 0–5°C during halogenation to avoid side reactions) and solvent selection (e.g., dichloromethane for stability). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Reaction optimization should include monitoring by TLC and adjusting stoichiometric ratios of halogenating agents (e.g., N-chlorosuccinimide or Selectfluor®) to minimize dihalogenation byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to confirm the indolinone backbone and substituent positions. Key signals include the carbonyl (C=O) peak at ~175 ppm in C NMR and aromatic proton shifts in the 6.5–7.5 ppm range for H NMR.

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. The molecular ion peak ([M+H]) should match the theoretical mass (CHClFNO: 199.58 g/mol) .

- Elemental Analysis : Validate Cl and F content (±0.3% deviation) to confirm stoichiometry .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Stability tests show decomposition (<5%) over 6 months under these conditions. Avoid aqueous solvents for long-term storage; DMSO or dry DMF is preferred for stock solutions. Regularly monitor purity via HPLC to detect degradation products like hydrolyzed indole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer : Contradictory bioactivity results may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigation strategies include:

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Dose-Response Validation : Perform 8-point dilution series (1 nM–100 µM) to confirm IC consistency.

- Orthogonal Assays : Cross-validate using fluorescence-based binding assays and SPR (surface plasmon resonance) to assess target engagement kinetics .

Q. What computational approaches are suitable for predicting the reactivity and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., C4-Cl for nucleophilic substitution).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., GSK-3β). Prioritize docking poses with halogen bonding between the 5-F substituent and backbone carbonyls .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 mins. Analyze metabolites via LC-HRMS (Q-TOF) in positive ion mode.

- CYP Inhibition Assays : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Data Interpretation : Use software like MetaboLynx to predict phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Q. Data Contradiction Analysis

Q. What strategies validate the reproducibility of synthetic yields reported for this compound?

- Methodological Answer : If yields vary (>10% deviation), systematically test:

- Catalyst Purity : Ensure metal catalysts (e.g., Pd/C) are freshly activated.

- Oxygen Sensitivity : Conduct reactions under strict inert atmosphere (Schlenk line).

- Batch Analysis : Compare NMR and HPLC data across multiple syntheses to identify impurities (e.g., residual starting material) .

Q. Methodological Best Practices

- Safety Protocols : Segregate halogenated waste in labeled containers and consult professional disposal services post-experiment .

- Data Reporting : Follow Beilstein Journal guidelines: detail experimental procedures, include raw spectral data in supplementary files, and cite recent literature (2023–2025) for comparative analysis .

Properties

IUPAC Name |

4-chloro-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTZNVWIFVMORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597986 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103585-71-3 | |

| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.